2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the pyridine and amine functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Acetyl-5-methylthiophene: A related thiophene derivative used in organic synthesis.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with similar structural features used as a selective inhibitor of protein kinase C.
Uniqueness
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to its combination of pyridine and thiophene rings, which can impart distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-11(15-9)8-14-12-4-3-7-13-10(12)2/h3-7,14H,8H2,1-2H3 |
InChI Key |
MPSYZIWKQCUAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=C(N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.